molecular formula C24H18N2O3 B3743416 N-(4-methylphenyl)-N-(naphthalen-2-yl)-3-nitrobenzamide

N-(4-methylphenyl)-N-(naphthalen-2-yl)-3-nitrobenzamide

Cat. No.: B3743416
M. Wt: 382.4 g/mol
InChI Key: KNNSMKQNTHTZDB-UHFFFAOYSA-N
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Description

N-(4-methylphenyl)-N-(naphthalen-2-yl)-3-nitrobenzamide is an organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of various pharmaceuticals. This compound features a nitro group, a naphthalene ring, and a methylphenyl group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylphenyl)-N-(naphthalen-2-yl)-3-nitrobenzamide typically involves the following steps:

    Amidation: The formation of the amide bond can be carried out by reacting the nitrobenzoyl chloride with 4-methylaniline and naphthylamine under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale nitration and amidation reactions, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can undergo reduction to form an amino group under catalytic hydrogenation conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as iron and hydrochloric acid.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or sulfonation.

Common Reagents and Conditions

    Catalytic Hydrogenation: Palladium on carbon (Pd/C) as a catalyst.

    Reducing Agents: Iron powder and hydrochloric acid.

    Electrophilic Substitution: Halogens (e.g., chlorine, bromine) and sulfuric acid.

Major Products Formed

    Amino Derivatives: Reduction of the nitro group forms amino derivatives.

    Halogenated Compounds: Electrophilic substitution with halogens forms halogenated derivatives.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of complex organic molecules.

    Biology: Potential use in studying enzyme interactions and protein binding.

    Medicine: Possible applications in drug development, particularly in designing molecules with specific biological activities.

    Industry: Use in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(4-methylphenyl)-N-(naphthalen-2-yl)-3-nitrobenzamide would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The nitro group could play a role in redox reactions, while the aromatic rings might facilitate binding to hydrophobic pockets in proteins.

Comparison with Similar Compounds

Similar Compounds

    N-(4-methylphenyl)-N-phenyl-3-nitrobenzamide: Similar structure but lacks the naphthalene ring.

    N-(4-methylphenyl)-N-(naphthalen-2-yl)-4-nitrobenzamide: Similar structure but with the nitro group in a different position.

    N-(4-methylphenyl)-N-(naphthalen-2-yl)-3-aminobenzamide: Similar structure but with an amino group instead of a nitro group.

Properties

IUPAC Name

N-(4-methylphenyl)-N-naphthalen-2-yl-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N2O3/c1-17-9-12-21(13-10-17)25(22-14-11-18-5-2-3-6-19(18)15-22)24(27)20-7-4-8-23(16-20)26(28)29/h2-16H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNNSMKQNTHTZDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(C2=CC3=CC=CC=C3C=C2)C(=O)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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